(5-Methyl-1,2-benzothiazol-3-yl)methanamine
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Overview
Description
(5-Methyl-1,2-benzothiazol-3-yl)methanamine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a methyl group attached to the benzothiazole ring and a methanamine group at the 3-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including (5-Methyl-1,2-benzothiazol-3-yl)methanamine, can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling Reaction: This involves the reaction of 2-aminobenzenethiol with diazonium salts to form benzothiazole derivatives.
Knoevenagel Condensation: This method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base catalyst.
Biginelli Reaction: A multicomponent reaction involving the condensation of urea, aldehydes, and β-ketoesters to form benzothiazole derivatives.
Microwave Irradiation: This technique accelerates the reaction process and improves yields by using microwave energy.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2-benzothiazol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
(5-Methyl-1,2-benzothiazol-3-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methyl-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its anti-tubercular effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the methyl and methanamine groups but shares the core benzothiazole structure.
6-Methylbenzothiazole: Similar structure with a methyl group at a different position.
Benzothiazole-2-thiol: Contains a thiol group instead of a methanamine group.
Uniqueness
(5-Methyl-1,2-benzothiazol-3-yl)methanamine is unique due to the presence of both a methyl group and a methanamine group on the benzothiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N2S |
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Molecular Weight |
178.26 g/mol |
IUPAC Name |
(5-methyl-1,2-benzothiazol-3-yl)methanamine |
InChI |
InChI=1S/C9H10N2S/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3 |
InChI Key |
UEGXKRIETWZUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2CN |
Origin of Product |
United States |
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